molecular formula C30H48O2 B072392 7,22-Ergostadienol acetate CAS No. 1449-60-1

7,22-Ergostadienol acetate

Cat. No. B072392
CAS RN: 1449-60-1
M. Wt: 440.7 g/mol
InChI Key: MXEWOTISHNVRHW-FZUBKCLMSA-N
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Description

7,22-Ergostadienol acetate is a phytosterol compound that is found in various plants and fungi. This compound has been extensively studied for its potential use in medicine and biotechnology.

Scientific Research Applications

Bromine Reaction with Ergostadienyl Esters

Hammer (1965) investigated the reaction of bromine with ergosta-7,22-dien-38-yl acetate (a derivative of 7,22-ergostadienol acetate), yielding various brominated products and providing insights into the chemical behavior of these sterols in the presence of halogens (Hammer, 1965).

Ergostane-Type Sterols in Fungi

Yang et al. (2010) and Yue et al. (2001) isolated ergostane-type sterols, including derivatives of 7,22-ergostadienol acetate, from fungi like Catathelasma imperiale and Lactarium volemus. These studies contribute to understanding the chemical diversity in fungi and the potential applications of these sterols in various fields (Yang et al., 2010); (Yue et al., 2001).

Metabolites from Endophytic Fungi

Lu et al. (2000) characterized various ergosterol derivatives, including 7,22-ergostadienol acetate, from Colletotrichum sp., an endophytic fungus. These compounds showed antimicrobial properties, highlighting their potential in pharmaceutical research (Lu et al., 2000).

Selective Hydrogenation of Ergosterol Acetate

Tadros and Boulos (1975) researched the selective hydrogenation of ergosterol acetate, a process that can yield 7,22-ergostadienol acetate, demonstrating the chemical manipulation possibilities of such sterols (Tadros & Boulos, 1975).

Anti-inflammatory Metabolites

Khayat et al. (2019) isolated new ergosterol derivatives, including variants of 7,22-ergostadienol acetate, from the fungus Fusarium sp. These compounds exhibited potential anti-inflammatory properties, suggesting their applicability in medical and pharmacological research (Khayat et al., 2019).

Synthesis of Brassinosteroids

Aburatani et al. (1987) synthesized various brassinosteroids using intermediates like 7,22-ergostadienol acetate. This highlights the role of such compounds in creating agriculturally significant steroids (Aburatani et al., 1987).

properties

CAS RN

1449-60-1

Product Name

7,22-Ergostadienol acetate

Molecular Formula

C30H48O2

Molecular Weight

440.7 g/mol

IUPAC Name

[(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C30H48O2/c1-19(2)20(3)8-9-21(4)26-12-13-27-25-11-10-23-18-24(32-22(5)31)14-16-29(23,6)28(25)15-17-30(26,27)7/h8-9,11,19-21,23-24,26-28H,10,12-18H2,1-7H3/b9-8+/t20-,21+,23-,24-,26+,27-,28-,29-,30+/m0/s1

InChI Key

MXEWOTISHNVRHW-FZUBKCLMSA-N

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C

SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C

synonyms

5α-Ergosta-7,22-dien-3β-ol acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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